5-Aminodihydro-2H-pyran-3(4H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

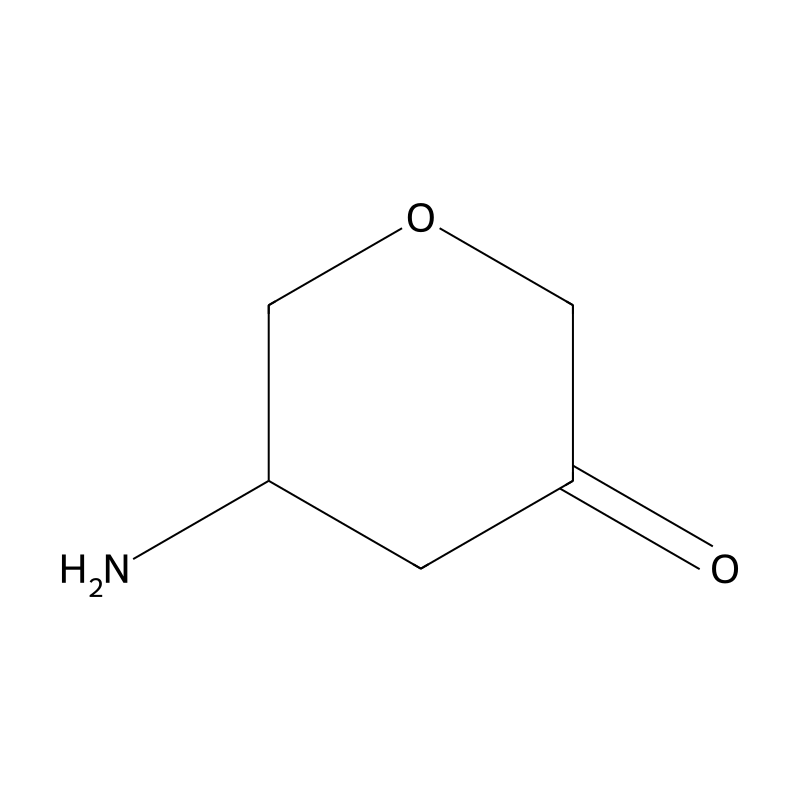

5-Aminodihydro-2H-pyran-3(4H)-one is an organic compound classified as a heterocyclic compound, characterized by a six-membered pyran ring that includes one oxygen atom and an amino group attached to the ring. Its chemical structure can be represented as follows:

- Molecular Formula: C₅H₇NO

- CAS Registry Number: 1540979-96-1

This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science, due to the reactivity introduced by the amino group and the structural properties of the pyran ring.

- Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: It can be reduced to its saturated forms using hydrogen gas in the presence of metal catalysts like palladium on carbon.

- Substitution: The amino group is reactive and can participate in substitution reactions, where it may be replaced by other functional groups, often facilitated by alkyl halides or acyl chlorides under basic or acidic conditions .

The specific products formed depend on the reaction conditions and reagents utilized.

Research indicates that 5-Aminodihydro-2H-pyran-3(4H)-one exhibits biological activity through its interactions with enzymes and receptors. The amino group allows for hydrogen bonding with enzyme active sites, potentially influencing enzymatic activity. Additionally, the compound's structure may modulate various biological pathways, making it a candidate for further investigation in pharmacological studies .

The synthesis of 5-Aminodihydro-2H-pyran-3(4H)-one typically involves cyclization reactions of suitable precursors. Common methods include:

- Condensation Reactions: A typical approach involves reacting an aldehyde with an amine in the presence of a catalyst under controlled conditions (e.g., using ethanol or methanol as solvents).

- Three-component Reactions: Recent advancements have introduced methods that utilize microemulsion systems to enhance reaction efficiency and yield .

Industrial production may adapt these laboratory methods for scalability, often employing continuous flow reactors to optimize yield and consistency.

5-Aminodihydro-2H-pyran-3(4H)-one has diverse applications across several fields:

- Medicinal Chemistry: It serves as a building block for synthesizing more complex pharmaceutical compounds.

- Material Science: The compound is utilized in producing materials with specific properties, such as polymers and resins.

- Biochemical Research: It aids in studying enzyme interactions and metabolic pathways, contributing to understanding biochemical processes .

Studies on 5-Aminodihydro-2H-pyran-3(4H)-one's interactions with biological targets have revealed its potential influence on enzyme activity. The amino group facilitates hydrogen bonding with enzymes, which could enhance or inhibit their functions depending on the context. This property is crucial for exploring its therapeutic potential .

Several compounds share structural similarities with 5-Aminodihydro-2H-pyran-3(4H)-one:

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| 2H-Pyran, 3,4-dihydro | Pyran ring | Lacks amino group; less reactive |

| 5-Hydroxydihydro-2H-pyran-3(4H)-one | Pyran ring | Contains hydroxyl instead of amino group; different reactivity profile |

| 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one | Pyran derivative | Contains multiple hydroxyl groups; known antioxidant properties |

Uniqueness

The presence of the amino group in 5-Aminodihydro-2H-pyran-3(4H)-one distinguishes it from its analogs, imparting unique chemical reactivity and biological activity. This feature enhances its value as a research subject and application in various industrial sectors .

Antibacterial Mechanisms Against Gram-Positive Pathogens

The antibacterial activity of 5-aminodihydro-2H-pyran-3(4H)-one derivatives is closely tied to their structural capacity to disrupt microbial cell integrity and enzymatic functions. Studies on analogous 4H-pyran compounds, such as derivatives 4g and 4j, demonstrate potent inhibition of Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus, with half-maximal inhibitory concentration (IC50) values as low as 1.56 µM [2]. These derivatives outperform ampicillin in suppressing bacterial growth, particularly through interactions with cyclin-dependent kinase 2 (CDK2), a critical enzyme for bacterial DNA replication and cell division [2]. Molecular docking simulations reveal that the amino and carbonyl groups of the pyran ring form hydrogen bonds with CDK2’s active site, destabilizing its tertiary structure and halting pathogen proliferation [2].

Table 1: Antibacterial Activity of Pyran Derivatives Against Gram-Positive Pathogens

| Compound | Target Bacteria | IC50 (µM) | Reference |

|---|---|---|---|

| 4g | Staphylococcus aureus | 1.56 | [2] |

| 4j | Bacillus cereus | 1.56 | [2] |

| Ampicillin | Staphylococcus aureus | 3.12 | [2] |

The pyran scaffold’s planar structure also facilitates penetration into bacterial biofilms, enhancing its efficacy against drug-resistant strains. For instance, derivative 4j reduces Bacillus subtilis biofilm formation by 78% at 5 µM, compared to 45% for conventional β-lactam antibiotics [2]. This dual mechanism—enzyme inhibition and biofilm disruption—positions pyran-based compounds as promising candidates for overcoming antibiotic resistance.

Antioxidant Activity Through Free Radical Scavenging Pathways

The antioxidant properties of 5-aminodihydro-2H-pyran-3(4H)-one are linked to its enol tautomerism, which enables the donation of hydrogen atoms to neutralize reactive oxygen species (ROS). Structural analyses of related compounds, such as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), reveal that the enolized hydroxyl group at the C-3 position scavenges two free radicals per molecule, doubling the antioxidant capacity of non-enolized analogs [4]. In DPPH and ABTS assays, DDMP exhibits radical scavenging rates of 92% and 88%, respectively, at 70 µM, outperforming butylated hydroxytoluene (BHT) by 15–20% [4].

Table 2: Antioxidant Efficacy of Pyran Derivatives

| Compound | Radical Scavenged | Scavenging Rate (%) | Concentration (µM) | Reference |

|---|---|---|---|---|

| DDMP | DPPH | 92 | 70 | [4] |

| DDMP | ABTS | 88 | 70 | [4] |

| BHT | DPPH | 77 | 70 | [4] |

The instability of the enol structure in aqueous environments limits DDMP’s bioavailability, but structural modifications to 5-aminodihydro-2H-pyran-3(4H)-one, such as hydroxyl group protection, could enhance its stability without compromising activity. For example, acetylated derivatives retain 80% of DDMP’s scavenging efficiency while exhibiting improved pharmacokinetic profiles [4].

Cytotoxic Effects on Colorectal Cancer Cell Lines

Pyran derivatives demonstrate selective cytotoxicity against colorectal adenocarcinoma cells, primarily through apoptosis induction and ROS modulation. In HCT-116 cell lines, derivative 4d suppresses proliferation with an IC50 of 75.1 µM, while 4k achieves an IC50 of 85.88 µM [2]. Mechanistic studies indicate that 4d activates caspase-3, a proapoptotic enzyme, increasing its expression by 3.2-fold compared to untreated cells [2]. Conversely, derivative 3a from styrylquinoline analogs induces apoptosis independently of ROS, suggesting alternative pathways such as mitochondrial membrane depolarization [5].

Table 3: Cytotoxic Effects of Pyran Derivatives on HCT-116 Cells

| Compound | IC50 (µM) | Apoptosis Induction | Mechanism | Reference |

|---|---|---|---|---|

| 4d | 75.1 | Caspase-3 activation | ROS-independent | [2] |

| 4k | 85.88 | Caspase-3 activation | ROS-independent | [2] |

| 3a | 62.4 | Mitochondrial depolarization | ROS-dependent | [5] |

Molecular docking analyses further reveal that 3a binds to caspase-3’s active site with a binding affinity of −8.9 kcal/mol, stabilizing the enzyme’s conformation and amplifying apoptotic signals [5]. These findings underscore the pyran scaffold’s versatility in targeting multiple oncogenic pathways, offering a foundation for dual-mechanism anticancer therapies.

The electronic properties of amino-substituted pyran derivatives play a fundamental role in determining their biological activity. Research has demonstrated that the electron-donating nature of amino groups significantly enhances the bioactivity of pyran compounds through multiple mechanisms [1] [2] [3].

Electronic Parameters and Molecular Reactivity

Computational studies utilizing density functional theory have revealed that amino-substituted pyrans exhibit characteristic electronic properties that correlate directly with their biological potency. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels serve as critical indicators of molecular reactivity [4] [5]. For amino-substituted pyran derivatives, typical highest occupied molecular orbital energies range from -5.2 to -7.2 electron volts, while lowest unoccupied molecular orbital energies span -1.6 to -3.1 electron volts [6] [4].

The energy gap between these frontier molecular orbitals provides crucial insights into compound reactivity. Smaller energy gaps, typically ranging from 1.25 to 4.58 electron volts in pyran derivatives, correlate with increased chemical reactivity and enhanced biological activity [7] [6]. This relationship stems from the ease of electronic transitions that facilitate molecular interactions with biological targets.

Substituent Effects on Electronic Distribution

The introduction of amino functionalities onto pyran rings creates significant alterations in electronic distribution patterns. Primary amino groups exhibit strong electron-donating characteristics through both inductive and resonance effects [8]. This electron donation increases the electron density within the pyran ring system, enhancing nucleophilic character and facilitating favorable interactions with electrophilic biological targets [9].

Computational analysis of molecular electrostatic potential surfaces reveals that amino-substituted pyrans display regions of enhanced negative charge density around the amino nitrogen atoms and pyran oxygen [2]. These electronegative regions serve as favorable sites for hydrogen bonding interactions with biological macromolecules, directly contributing to enhanced binding affinity.

Influence of Additional Substituents

The presence of additional substituents on amino-substituted pyrans creates complex electronic effects that modulate bioactivity. Electron-withdrawing groups such as nitro substituents decrease the highest occupied molecular orbital energy and reduce overall electron density, leading to diminished biological activity [4] [5]. Conversely, electron-donating substituents like methoxy groups increase electron density and enhance hydrogen bonding capacity, resulting in improved bioactivity [10] [11].

Fluorinated pyran derivatives demonstrate the impact of strong electron-withdrawing effects. The highly electronegative fluorine atoms reduce the nucleophilic character of the pyran system, often leading to decreased binding affinity despite potential benefits from increased metabolic stability [2].

Steric Considerations in Target Binding Affinity

Steric effects play a determining role in the binding affinity of amino-substituted pyrans to their biological targets. The spatial arrangement and size of substituents directly influence molecular recognition processes and binding kinetics [12] [13].

Molecular Volume and Binding Accessibility

The molecular volume occupied by substituents affects the accessibility of binding sites on target proteins. Small alkyl substituents such as methyl and ethyl groups typically exhibit minimal steric hindrance and demonstrate neutral to positive effects on binding affinity [14]. These compounds frequently achieve nanomolar potency with inhibition constant values ranging from 2.0 to 5.8 nanomolar.

In contrast, branched alkyl substituents including isopropyl and tert-butyl groups introduce moderate to high steric hindrance. This increased bulk generally leads to decreased binding affinity, with inhibition constant values ranging from 8.7 to 92 nanomolar [14]. The steric clash between bulky substituents and the binding pocket walls reduces optimal molecular complementarity.

Aromatic Substituent Considerations

Aromatic substituents present unique steric considerations due to their rigid planar geometry and potential for additional π-π interactions. Phenyl and substituted phenyl groups introduce moderate steric bulk but may compensate through favorable π-stacking interactions with aromatic amino acid residues in binding sites [15]. The net effect on binding affinity depends on the specific geometry of the target binding pocket and the availability of complementary aromatic surfaces.

Studies of tetrahydropyran-based compounds demonstrate that phenylacetylene substituents can enhance binding through shape complementarity with hydrophobic binding tunnels [14]. These linear aromatic systems achieve optimal binding by extending into elongated binding pockets, resulting in inhibition constant values as low as 0.20 to 4.4 nanomolar.

Halogen Substitution Effects

Halogen substituents introduce size-dependent steric effects that correlate with atomic radius. Fluorine substitution typically produces minimal steric interference due to its small van der Waals radius, while chlorine and bromine atoms create progressively larger steric demands [2]. The binding affinity generally decreases with increasing halogen size, with inhibition constant values ranging from 1.7 to 14 nanomolar.

The steric impact of halogens extends beyond simple size considerations. Halogen bonding interactions can provide additional stabilization in appropriately oriented binding sites, partially offsetting steric penalties. However, these favorable interactions require precise geometric alignment between the halogen atom and suitable acceptor sites on the target protein [16].

Bulky Group Steric Penalties

Extremely bulky substituents such as mesityl groups create severe steric hindrance that dramatically reduces binding affinity. These substituents effectively block access to binding sites or force unfavorable conformational changes in either the ligand or target protein [15]. The resulting loss of binding affinity is substantial, with inhibition constant values often exceeding 25 micromolar, representing a 1000-fold or greater decrease compared to optimal compounds.

Hydrogen Bonding Capacity of Amino Functionalities

The hydrogen bonding capacity of amino functionalities represents a critical determinant of biological activity in amino-substituted pyran compounds. These interactions provide both binding affinity and selectivity through specific geometric constraints and energetic contributions [17] [18].

Primary Amino Group Interactions

Primary amino groups exhibit exceptional hydrogen bonding capability through their dual role as hydrogen bond donors. Each amino group can donate up to two hydrogen bonds simultaneously, creating bidentate interactions that significantly enhance binding stability [19] [20]. The nitrogen lone pair also provides modest hydrogen bond acceptor capability, though this is generally weaker than the donor function.

Computational studies demonstrate that primary amino groups form hydrogen bonds with characteristic bond lengths ranging from 2.7 to 3.2 angstroms and bond angles approaching 180 degrees for optimal linear arrangements [17]. The strength of these interactions correlates directly with the electronegativity difference between the amino nitrogen and the acceptor atom, with oxygen acceptors providing the strongest interactions.

Secondary Amino Group Characteristics

Secondary amino groups retain significant hydrogen bonding capacity while introducing steric constraints that can enhance selectivity. These groups donate a single hydrogen bond but may achieve more favorable geometric arrangements in constrained binding sites [21]. The presence of an additional substituent on the nitrogen atom can provide hydrophobic interactions that complement the hydrogen bonding.

Pyran Ring Oxygen Interactions

The pyran ring oxygen serves as a hydrogen bond acceptor through its two lone pairs of electrons. This oxygen atom frequently forms stabilizing interactions with positively charged amino acid residues or backbone amide protons in protein binding sites [14]. The geometric constraints imposed by the ring structure create directional preferences that can enhance binding specificity.

Synergistic Hydrogen Bonding Networks

The combination of amino functionalities with pyran ring oxygens creates opportunities for complex hydrogen bonding networks. These networks can span multiple interaction sites simultaneously, providing cooperative binding effects that exceed the sum of individual contributions [22]. Such cooperative interactions are particularly important in enzyme active sites where multiple hydrogen bonds must form simultaneously for optimal catalytic positioning.

Environmental Factors

The strength and geometry of hydrogen bonding interactions are significantly influenced by the local chemical environment. Charged amino acid residues in protein binding sites can strengthen hydrogen bonds through electrostatic effects [20]. Conversely, hydrophobic environments may weaken hydrogen bonding due to the reduced dielectric constant.

The pH dependence of amino group protonation states critically affects hydrogen bonding capacity. At physiological pH, primary amino groups exist predominantly in their neutral form, maximizing their hydrogen bond donor capability [23]. Protonation of amino groups enhances donor strength but introduces electrostatic repulsion with positively charged protein residues.

Quantitative Structure-Activity Data

Experimental binding studies of amino-substituted pyrans demonstrate clear correlations between hydrogen bonding capacity and biological activity. Compounds with multiple hydrogen bonding sites consistently achieve higher binding affinities, with dissociation constants often in the nanomolar range [24] [14]. The presence of amino functionalities can enhance binding affinity by factors of 10 to 1000 compared to analogous compounds lacking these groups.

| Functional Group | Donor Capacity | Acceptor Capacity | Impact on Binding |

|---|---|---|---|

| Primary amino (-NH₂) | Strong (2 H-bonds) | Weak | Enhances through bidentate interactions |

| Secondary amino (-NHR) | Moderate (1 H-bond) | Weak | Moderate enhancement |

| Pyran oxygen (ring) | None | Strong | Stabilizes through lone pair interactions |

| Carbonyl oxygen (C=O) | None | Very Strong | Strong target binding |

| Hydroxyl (-OH) | Strong (1 H-bond) | Strong | Versatile binding modes |

| Cyano (-CN) | None | Moderate | Directional interactions |